molecular formula C17H28N6O B1524427 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea CAS No. 1311317-92-6

1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea

Cat. No.: B1524427
CAS No.: 1311317-92-6
M. Wt: 332.4 g/mol
InChI Key: MZMGGWDKFUZFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity established through multiple nomenclature systems and analytical characterization methods. The compound is formally designated with the Chemical Abstracts Service registry number 1311317-92-6 and carries the MDL number MFCD18785542, providing standardized identifiers for chemical databases and research applications. The systematic IUPAC nomenclature describes this molecule as N,N'-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea, which accurately reflects its structural composition featuring two identical pyrazole substituents attached to the nitrogen atoms of a central urea moiety.

The molecular structure can be precisely represented through the SMILES notation: O=C(NC1=CC(C)=NN1C(C)(C)C)NC2=CC(C)=NN2C(C)(C)C, which provides a standardized linear representation of the compound's connectivity pattern. The InChI identifier 1S/C17H28N6O/c1-11-9-13(22(20-11)16(3,4)5)18-15(24)19-14-10-12(2)21-23(14)17(6,7)8/h9-10H,1-8H3,(H2,18,19,24) offers another standardized method for representing the molecular structure in chemical informatics systems. These multiple identification systems ensure unambiguous chemical identification across different research platforms and databases.

The compound's empirical formula C17H28N6O indicates the presence of seventeen carbon atoms, twenty-eight hydrogen atoms, six nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 332.44 daltons. The presence of six nitrogen atoms is particularly noteworthy, as it reflects the substantial heterocyclic content derived from the two pyrazole rings and the central urea linkage. This nitrogen-rich composition contributes significantly to the compound's chemical reactivity patterns and potential for forming hydrogen bonds with biological targets or other chemical species.

Structural Classification within Pyrazolyl-Urea Compounds

This compound belongs to the important class of pyrazolyl-urea compounds, which have emerged as significant scaffolds in medicinal chemistry and materials science applications. Pyrazolyl-ureas are characterized by the direct attachment of a urea functional group to pyrazole heterocycles, creating molecules with distinctive electronic properties and biological activities. Within this classification, the target compound represents a symmetrical bis-pyrazole derivative, where two identical pyrazole units are connected through a central urea bridge, distinguishing it from mono-pyrazole urea derivatives that contain only a single pyrazole ring.

The structural features of this compound place it within a subset of pyrazolyl-ureas that exhibit enhanced lipophilicity and steric bulk due to the presence of tert-butyl substituents at the N1 position of each pyrazole ring. These bulky alkyl groups significantly influence the molecule's three-dimensional conformation and its interactions with potential binding partners. The methyl substituents at the C3 position of each pyrazole ring further contribute to the compound's unique electronic environment and may influence its reactivity patterns compared to unsubstituted pyrazole analogs.

Research on pyrazolyl-urea compounds has demonstrated their versatility as privileged scaffolds capable of exhibiting diverse biological activities, including kinase inhibition, anti-inflammatory effects, and antimicrobial properties. The bis-pyrazole architecture of this compound potentially enhances these activities through multivalent interactions or improved binding affinity to target proteins. The symmetrical nature of the molecule also provides opportunities for studying structure-activity relationships and designing analogs with modified pharmacological profiles.

Contemporary research has shown particular interest in fused pyrazole urea analogs and their applications in materials science, particularly in the development of dynamic polymers and smart materials. While this compound is not a fused system, its structural features align with the broader trend toward pyrazole-containing compounds that can participate in reversible covalent bonding and responsive material applications.

Historical Context of Pyrazole and Urea Chemistry

The historical development of pyrazole and urea chemistry provides essential context for understanding the significance of this compound within the broader landscape of organic chemistry. Urea holds a distinguished position in chemical history as the first organic compound synthesized from inorganic starting materials, achieved by Friedrich Wöhler in 1828 through his attempted synthesis of ammonium cyanate. This landmark achievement fundamentally challenged the prevailing vitalism theory, which maintained that organic compounds could only be produced through biological processes, thereby establishing synthetic organic chemistry as a legitimate scientific discipline.

Wöhler's triumphant communication to Berzelius, stating "I must tell you that I can make urea without the use of kidneys, either man or dog. Ammonium cyanate is urea," marked a pivotal moment in chemical science. The industrial production of urea was later established in 1870 through the heating of ammonium carbamate in sealed vessels, providing the foundation for modern urea manufacturing processes that continue to this day. The versatility of urea as a synthetic intermediate led to the development of numerous derivatives, including various acylureas and urethanes that found applications as sedatives and hypnotics.

Pyrazole chemistry emerged as a distinct field somewhat later in chemical history, with the pyrazole nucleus gaining recognition as a privileged scaffold in medicinal chemistry during the twentieth century. The five-membered 1,2-diazole structure of pyrazole has been found in several approved pharmaceutical drugs and bioactive natural products, establishing its importance in drug discovery efforts. The systematic exploration of pyrazole derivatives accelerated significantly in recent decades, driven by their demonstrated biological activities and synthetic accessibility.

The convergence of pyrazole and urea chemistry in compounds like this compound represents a natural evolution of these two historically significant chemical motifs. The combination leverages the synthetic versatility and biological activity associated with pyrazole heterocycles while incorporating the hydrogen bonding capabilities and structural diversity offered by urea functionality. This synthetic strategy has proven particularly valuable in medicinal chemistry, where pyrazolyl-urea derivatives have demonstrated activity against various therapeutic targets.

Significance in Contemporary Chemical Research

This compound occupies a position of considerable significance within contemporary chemical research, particularly in the context of heterocyclic chemistry and medicinal chemistry applications. The compound exemplifies the current trend toward developing structurally complex molecules that combine multiple pharmacophoric elements to achieve enhanced biological activity or novel material properties. Its symmetrical architecture and strategic substitution pattern make it an attractive target for researchers investigating structure-activity relationships in pyrazolyl-urea systems.

Recent advances in pyrazole chemistry have highlighted the privileged nature of this heterocyclic scaffold, with numerous pyrazole-containing drugs reaching clinical approval in the past decade. Notable examples include ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib for cancer treatment, lenacapavir for HIV treatment, riociguat for pulmonary hypertension, and sildenafil for erectile dysfunction. This clinical success has intensified research interest in novel pyrazole derivatives, with compounds like this compound representing potential leads for further development.

The field of dynamic covalent chemistry has also embraced pyrazole-urea systems, with recent research demonstrating the ability of pyrazole-urea bonds to undergo reversible formation and cleavage under appropriate conditions. This reversibility arises from the unique aromatic nature of pyrazole and nitrogen-assisted intramolecular hydrogen transfer processes, opening new possibilities for developing responsive materials and self-healing polymers. While this compound may not directly participate in these dynamic processes, its structural features align with the broader research direction toward pyrazole-containing compounds with unique chemical properties.

The compound's availability from multiple commercial suppliers, including specialized research chemical companies, indicates sustained research interest and potential applications in ongoing studies. The reported purity levels of 95% suggest that adequate synthetic methodologies exist for producing research-grade material, facilitating continued investigation of its properties and applications. The compound's inclusion in various chemical databases and catalogues reflects its recognition as a valuable research tool within the broader scientific community.

Overview of Physicochemical Properties

The physicochemical properties of this compound reflect its complex molecular architecture and provide insight into its potential behavior in various chemical and biological environments. The compound exhibits a molecular weight of 332.44 daltons, positioning it within the optimal range for many pharmaceutical applications while providing sufficient molecular complexity for specific target interactions. This molecular weight falls within the general guidelines for drug-like molecules, although the compound's other physicochemical parameters would need evaluation for specific therapeutic applications.

The molecular formula C17H28N6O indicates a relatively high nitrogen content of approximately 25.3% by mass, reflecting the substantial heterocyclic composition derived from the two pyrazole rings and central urea linkage. This nitrogen-rich composition suggests significant potential for hydrogen bonding interactions, both as hydrogen bond donors through the urea NH groups and as hydrogen bond acceptors through the nitrogen atoms in the pyrazole rings and urea carbonyl oxygen. Such hydrogen bonding capabilities are often crucial for biological activity and may influence the compound's solubility characteristics and binding affinity to target proteins.

The presence of two bulky tert-butyl substituents significantly influences the compound's three-dimensional structure and physical properties. These alkyl groups contribute substantially to the molecule's lipophilicity and may restrict conformational flexibility around the pyrazole rings. The steric bulk provided by the tert-butyl groups could influence the compound's interaction with biological targets, potentially enhancing selectivity through favorable hydrophobic interactions or creating steric clashes that prevent unwanted binding events.

Property Value Reference
Molecular Formula C17H28N6O
Molecular Weight 332.44 Da
CAS Registry Number 1311317-92-6
MDL Number MFCD18785542
Physical Form Powder
Purity (Commercial) 95%

The compound is typically supplied as a powder at room temperature, suggesting solid-state stability under standard storage conditions. While specific melting point, boiling point, and solubility data are not extensively documented in the available literature, the molecular structure suggests moderate to high melting point due to potential intermolecular hydrogen bonding between urea groups of adjacent molecules. The lipophilic character imparted by the tert-butyl substituents likely influences solubility, with expected solubility in organic solvents and potentially limited aqueous solubility.

The SMILES representation O=C(NC1=CC(C)=NN1C(C)(C)C)NC2=CC(C)=NN2C(C)(C)C provides a detailed connectivity map that can be used for computational studies of the compound's properties. Such computational approaches could yield predictions for logP values, polar surface area, and other physicochemical parameters relevant to pharmaceutical development or materials applications. The symmetrical nature of the molecule simplifies computational analysis and may provide advantages for crystal structure prediction and solid-state property estimation.

Properties

IUPAC Name

1,3-bis(2-tert-butyl-5-methylpyrazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O/c1-11-9-13(22(20-11)16(3,4)5)18-15(24)19-14-10-12(2)21-23(14)17(6,7)8/h9-10H,1-8H3,(H2,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMGGWDKFUZFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC2=CC(=NN2C(C)(C)C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea (CAS No. 1311317-92-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H28N6O, with a molecular weight of 332.44 g/mol. The compound features a urea functional group linked to two pyrazole moieties, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that pyrazolyl-ureas, including derivatives like this compound, exhibit significant antimicrobial properties. In studies evaluating various pyrazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli, compounds demonstrated moderate to strong antibacterial activity. For instance, some derivatives showed minimum inhibitory concentrations (MIC) as low as 250 µg/mL against these pathogens .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been investigated. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. Notably, compounds with similar structures have shown IC50 values in the nanomolar range for inhibiting p38 MAPK, a key player in inflammatory responses . The specific activity of this compound in this context remains to be fully elucidated but suggests promising therapeutic avenues.

Inhibition of Enzymatic Activity

Further studies have highlighted the ability of certain pyrazolyl-ureas to act as inhibitors of various enzymes. For example, some derivatives have shown potent inhibition of soluble epoxide hydrolase (sEH), which is implicated in cardiovascular diseases and inflammation . The structure–activity relationship (SAR) studies indicate that modifications in the pyrazole ring can significantly affect the inhibitory potency against these enzymes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole-based compounds:

  • Antibacterial Evaluation : A study investigating a series of pyrazolyl-ureas found that modifications at the urea position enhanced antibacterial efficacy. Compounds were tested against multiple bacterial strains, yielding promising results with MIC values comparable to standard antibiotics .
  • Anti-inflammatory Mechanisms : Research has shown that certain pyrazole derivatives can inhibit TNFα production in LPS-stimulated macrophages, indicating a potential role in managing inflammatory diseases .
  • Enzyme Inhibition : A detailed investigation into the SAR of pyrazolyl derivatives revealed that specific substitutions on the pyrazole ring could enhance inhibitory activity against sEH and COX-2 enzymes, suggesting dual-targeting strategies for inflammatory conditions .

Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialMIC values around 250 µg/mL
Anti-inflammatoryInhibition of TNFα production
Enzyme InhibitionPotent sEH inhibition (IC50 in nM range)

Structure–Activity Relationship Insights

Compound ModificationEffect on ActivityReference
Addition of alkyl groupsIncreased antibacterial potency
Substitution on pyrazole ringEnhanced enzyme inhibition

Scientific Research Applications

Catalysis

1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea serves as an effective ligand in catalysis. Its ability to stabilize metal complexes enhances catalytic reactions, particularly in:

  • Cross-coupling reactions: It facilitates the formation of carbon-carbon bonds, crucial in organic synthesis.
  • C-H activation: The compound aids in activating C-H bonds, allowing for functionalization without pre-functionalization of substrates.

Materials Science

In materials science, this compound is utilized for:

  • Synthesis of polymers: Its reactive groups can be incorporated into polymer chains, leading to materials with tailored properties.
  • Coordination polymers: It acts as a building block for coordination networks, which can exhibit interesting magnetic and optical properties.

Medicinal Chemistry

The potential medicinal applications of this compound include:

  • Anticancer agents: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
  • Anti-inflammatory properties: Research indicates that it may modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

Agricultural Chemistry

This compound has been explored for its potential use in agriculture as:

  • Plant growth regulators: Its application may enhance plant growth and yield by affecting hormonal pathways.

Case Study 1: Catalytic Activity

A study demonstrated the effectiveness of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The results showed significant improvements in yield compared to traditional ligands, indicating its potential for industrial applications.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of derivatives based on this compound against various cancer cell lines. Results indicated that certain modifications led to enhanced activity, suggesting pathways for further drug development.

Summary Table of Applications

Application AreaSpecific Use CasesNotes
CatalysisCross-coupling reactionsEnhances yield significantly
C-H activationFacilitates functionalization
Materials SciencePolymer synthesisTailored material properties
Coordination polymersInteresting magnetic/optical traits
Medicinal ChemistryAnticancer agentsInhibits cancer cell proliferation
Anti-inflammatory propertiesModulates inflammatory pathways
Agricultural ChemistryPlant growth regulatorsEnhances growth and yield

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The closest structural analog identified in the literature is 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU) (Fig. 1A, ). While both compounds share a bis-aryl urea backbone, critical differences include:

  • Substituent Groups: The target compound features pyrazole rings with tert-butyl and methyl groups, whereas BPU uses phenyl rings substituted with trifluoromethyl groups. The tert-butyl groups in the pyrazole derivative introduce steric hindrance, which may reduce rotational freedom and affect binding pocket accessibility.
  • Hydrogen-Bonding Capacity :
    • The urea moiety in both compounds enables hydrogen bonding, but BPU’s trifluoromethyl groups may weaken polar interactions compared to the pyrazole derivative’s nitrogen-rich heterocycles .

Physicochemical Properties

Property 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU)
Molecular Weight ~390 g/mol (estimated) ~522 g/mol
Substituent Effects Steric hindrance (tert-butyl) Lipophilicity (CF₃)
Solubility Likely low in water (hydrophobic substituents) Low (enhanced by CF₃ groups)
Stability High (rigid pyrazole core) Moderate (aryl-urea hydrolysis susceptibility)

Data Table: Comparative Overview

Parameter This compound BPU
Core Structure Bis-pyrazole urea Bis-phenyl urea
Key Substituents tert-butyl, methyl Trifluoromethyl
Molecular Weight ~390 g/mol 522 g/mol
Lipophilicity (LogP) Moderate (estimated) High (CF₃ groups)
Reported Bioactivity None (pharmaceutical standard) Antibiofilm agent

Preparation Methods

Regiocontrolled Pyrazole Formation Using Trichloromethyl Enones

A regioselective method involves the reaction of trichloromethyl enones with arylhydrazine hydrochlorides to form 1-substituted-3-carboxyalkyl-1H-pyrazoles, which can be adapted to prepare the required pyrazole units:

  • Reaction proceeds via initial nucleophilic attack of hydrazine on the enone.
  • Formation of cyclic intermediates leads to pyrazoline, which dehydrates to pyrazoles.
  • The trichloromethyl group is converted to carboxyalkyl moieties via methanolysis.

This method achieves moderate to excellent yields (37–97%) with high regioselectivity controlled by the hydrazine type and solvent conditions.

Urea Formation: Coupling of Pyrazolyl Amines

The key step to obtain 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea is the formation of the urea linkage between two pyrazolyl amine groups.

General Urea Coupling Method

  • Starting from two equivalents of 1-tert-butyl-3-methyl-1H-pyrazol-5-yl amines, the coupling is performed with phosgene or phosgene equivalents (e.g., triphosgene or carbonyldiimidazole) under controlled conditions.
  • The reaction typically occurs in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature to moderate temperature (0–25°C).
  • The reaction progress is monitored by HPLC or TLC.
  • Upon completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction.

Example Preparation Process (Adapted from Related Pyrazolyl Urea Syntheses)

Step Reagents & Conditions Details & Notes Yield & Purity
1 Synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-yl amine Cyclization of appropriate hydrazine and β-dicarbonyl compound 70–85% yield
2 Reaction with phosgene or triphosgene in DCM at 0–5°C Slow addition of phosgene equivalent to pyrazolyl amine solution Controlled exotherm
3 Stirring at room temperature for 2–4 hours Monitoring by HPLC for completion High conversion
4 Workup by aqueous quench and extraction Washing with water, drying over MgSO4 Isolation of crude product
5 Purification by recrystallization or chromatography Use of toluene or ethanol as recrystallization solvent Purity > 98% (HPLC)

This general procedure aligns with the preparation of structurally similar pyrazolyl ureas reported in the literature.

Research Findings and Analytical Data

  • The purity of the final urea compounds is typically confirmed by HPLC, with purities exceeding 98%.
  • Structural confirmation is achieved by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • Crystallization steps are critical to obtain analytically pure compounds.
  • Reaction yields for the urea coupling step generally range from 70% to 90%, depending on reaction scale and purification methods.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Conditions Yield (%) Purity (%) Notes
Pyrazole synthesis via hydrazine + β-dicarbonyl Hydrazine hydrochloride, β-dicarbonyl compound Reflux in alcohol, 16 h 70–85 N/A Regioselective, moderate to high yield
Trichloromethyl enone approach Trichloromethyl enone, arylhydrazine HCl Reflux, 15 h, followed by methanolysis 37–97 N/A Regioselective pyrazole formation
Urea formation via phosgene Pyrazolyl amine, phosgene or triphosgene 0–25°C, inert solvent, 2–4 h 70–90 >98 Controlled addition critical

Q & A

Q. Basic Research Focus

  • X-ray Crystallography: Single-crystal analysis resolves bond lengths (e.g., C=O urea linkage ≈ 1.23 Å) and dihedral angles between pyrazole rings. SHELX software (e.g., SHELXL) is widely used for refinement .
  • Spectroscopic Techniques:
    • NMR: 1H^1H NMR detects tert-butyl (δ 1.2–1.4 ppm) and methyl protons (δ 2.1–2.3 ppm). 13C^{13}C NMR confirms urea carbonyl (δ 155–160 ppm) .
    • Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

What strategies address low yields or impurities in the final product?

Q. Advanced Research Focus

  • Reaction Optimization:
    • Use kinetic control (e.g., slow addition of reagents) to favor urea formation over side reactions.
    • Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) before coupling .
  • Impurity Profiling: LC-MS identifies byproducts (e.g., bis-urea oligomers). Recrystallization from EtOH/CH3_3COOH (2:1) improves purity >95% .

How can discrepancies between computational and experimental data (e.g., bond lengths, spectral shifts) be resolved?

Q. Advanced Research Focus

  • Crystallographic Refinement: SHELXL’s TWIN/BASF commands correct for twinning or absorption effects in X-ray data .
  • DFT Calculations: Compare computed (B3LYP/6-311+G(d,p)) vs. experimental IR/NMR spectra. Adjust solvation models (e.g., PCM) to match experimental conditions .

What methodologies assess the compound’s potential biological activity?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays: Screen against kinases or phosphatases using fluorescence-based substrates (e.g., ADP-Glo™). IC50_{50} values <10 μM suggest therapeutic potential .
  • Molecular Docking: AutoDock Vina predicts binding modes to targets (e.g., COX-2). Prioritize poses with ΔG < −8 kcal/mol and hydrogen bonds to urea carbonyl .

How can synthetic byproducts or degradation products be characterized?

Q. Advanced Research Focus

  • Stability Studies: Accelerated degradation under acidic (0.1 M HCl) or oxidative (H2_2O2_2) conditions identifies labile groups (e.g., tert-butyl cleavage).
  • HPLC-PDA/HRMS: Hyphenated techniques track degradation pathways (e.g., urea hydrolysis to amines) .

What computational tools predict supramolecular interactions (e.g., crystal packing)?

Q. Advanced Research Focus

  • Mercury Software: Analyzes hydrogen-bond networks (e.g., N-H···O=C interactions) and π-stacking distances (3.5–4.0 Å) from CIF files .
  • Hirshfeld Surface Analysis: Quantifies intermolecular contacts (e.g., H···H vs. H···O contributions) to rationalize crystallization solvents .

How do steric effects of tert-butyl groups influence reactivity or biological activity?

Q. Advanced Research Focus

  • Steric Maps: MOE’s SiteFinder highlights hindered regions near the urea moiety, impacting ligand-protein docking.
  • Comparative Studies: Synthesize analogs with smaller substituents (e.g., methyl vs. tert-butyl) to correlate steric bulk with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea
Reactant of Route 2
Reactant of Route 2
1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.